Compound Description: PF-06459988 is a third-generation, irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It exhibits high potency and selectivity toward drug-resistant EGFR mutants containing the T790M mutation, while demonstrating minimal activity against wild-type EGFR. This selectivity is attributed to its unique design, which prioritizes the optimization of reversible binding affinity before incorporating an electrophilic warhead for irreversible inhibition.
Compound Description: This compound, denoted as 21 in the study, exhibits potent central nervous system depressant activity and potential anticonvulsant properties with low acute toxicity. It belongs to a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones investigated for their CNS effects. Notably, compound 21 demonstrated the highest activity against pentylenetetrazole-induced convulsions within the series.
Compound Description: Compound 60 emerged as a high-affinity antagonist for the A2B adenosine receptor (A2B AdoR) with a Ki of 1 nM. It demonstrated high selectivity over human A1, A2A, and A3 adenosine receptors. This compound is a member of a series of 8-(C-4-pyrazolyl) xanthines developed as potential therapeutics for asthma, based on the hypothesis that A2B AdoR antagonism could alleviate bronchial hyperresponsiveness.
Compound Description: Compound 41, a 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ol, was investigated for its potential antipsychotic properties. In behavioral tests, it reduced spontaneous locomotion in mice without inducing ataxia, a feature differentiating it from conventional antipsychotics. Additionally, it did not bind to D2 dopamine receptors in vitro, suggesting a novel mechanism of action. Further evaluation revealed its ability to inhibit conditioned avoidance responding in rats and monkeys without causing dystonic movements, a common side effect of antipsychotics.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.